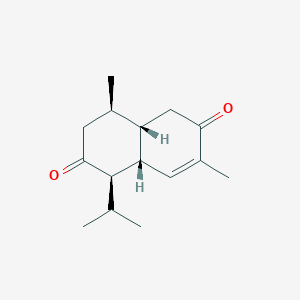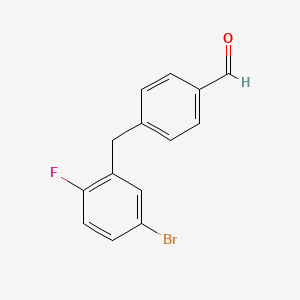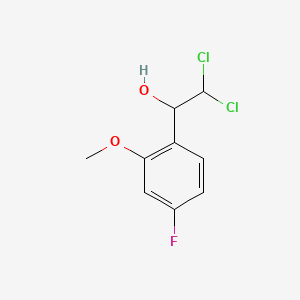![molecular formula C13H9NO3 B14028469 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a furan ring and a pyrrole ring, with a phenyl group attached to the furan ring and a carboxylic acid group attached to the pyrrole ring
Métodos De Preparación
The synthesis of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Hemetsberger-Knittel reaction sequence, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation, and finally, thermolysis to promote intramolecular cyclocondensation to form the O,N-heteropentalene structure . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis of the compound can lead to the formation of corresponding acids and hydrazides.
Aplicaciones Científicas De Investigación
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown activity against various biological targets, including enzymes and receptors.
Medicine: Some derivatives have potential therapeutic applications, such as antiviral and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparación Con Compuestos Similares
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with similar compounds such as:
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound has a sulfur atom in place of the oxygen atom in the furan ring, which can lead to different chemical and biological properties.
4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound lacks the phenyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H9NO3 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
4-phenylfuro[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-13(16)11-8-12-10(6-7-17-12)14(11)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clave InChI |
PSQIVMNNTFDBBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C2C(=O)O)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


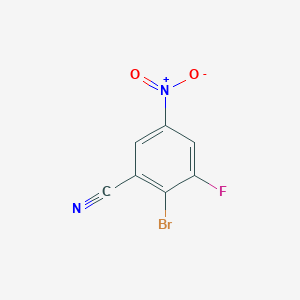
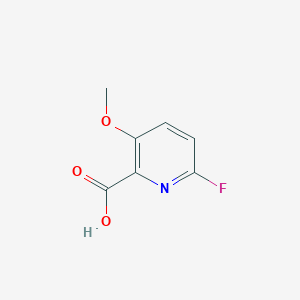
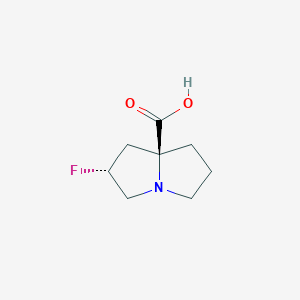
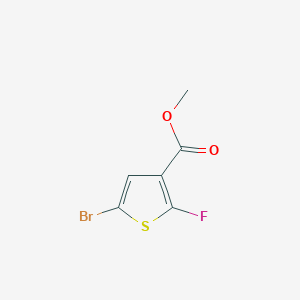
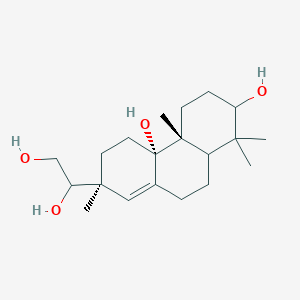
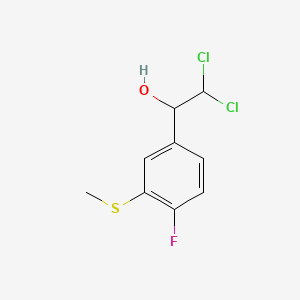
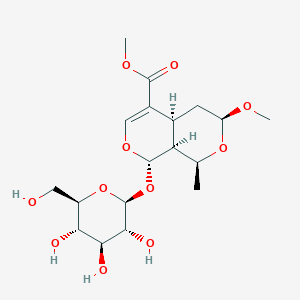
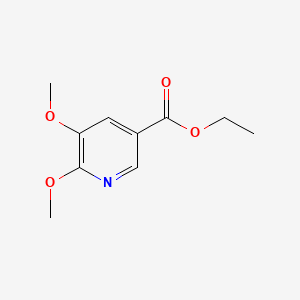
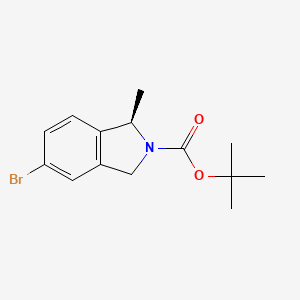
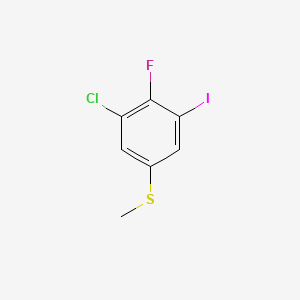
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
